Methylmagnesium bromide
Overview
Description
Methylmagnesium bromide, also known as bromomethylmagnesium, is both a Lewis acid and a nucleophile . It is commonly used as a Grignard reagent in organic synthesis reactions . It is a strong nucleophile that can form new carbon-carbon bonds .
Synthesis Analysis
Methylmagnesium bromide can be prepared by reacting methyl bromide (CH3Br) with magnesium metal in the presence of dry ether . The reaction is as follows: CH3Br (in dry ether) + Mg → CH3MgBr . Dry ether is essential because Grignard reagents are highly unstable in water and hydrolyze easily .Molecular Structure Analysis
The linear formula of Methylmagnesium bromide is CH3MgBr . It has a molecular weight of 119.24 .Chemical Reactions Analysis
Methylmagnesium bromide is used to extend carbon chains . As products, ethane, ethanol, ethanoic acid, and many chemicals can be produced from CH3MgBr . For example, when CH3MgBr reacts with formaldehyde (HCHO), ethanol is produced .Physical And Chemical Properties Analysis
Methylmagnesium bromide exists as a solution when in dry ether . It has a density of 1.035 g/mL at 25 °C .Scientific Research Applications
Asymmetric Synthesis
- Asymmetric allylic alkylation combined with ring-closing metathesis uses methylmagnesium bromide to synthesize chiral, unsaturated nitrogen heterocycles with high yields and excellent enantioselectivities (Teichert et al., 2010).
Synthesis of Chiral Methyl Carbinol Units
- Catalytic enantioselective addition of alkyl Grignard reagents to aliphatic aldehydes is efficient using methylmagnesium bromide, producing chiral methyl carbinol units with high yields and enantioselectivities (Fernandez‐Mateos et al., 2013).
Indazole Synthesis
- Diazo(trimethylsilyl)methylmagnesium bromide, reacting with various ketones and aldehydes, efficiently synthesizes indazoles with hydroxymethyl units (Hari et al., 2009).
Synthesis of Arylpropiolates
- Diazo(trimethylsilyl)methylmagnesium bromide smoothly reacts with t-butyl aryl(oxo)acetates, providing a pathway to synthesize arylpropiolates (Hari et al., 2008).
Steroidal Chemistry
- The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones with methylmagnesium bromide is determined by the epoxide's stereochemistry (Uyanik et al., 2005).
Surface Modification
- Methylmagnesium bromide effectively attaches methyl groups to silicon atoms on the surface of silica gel (Ting Tao and Maciel, 2000).
Quantum-Chemical Calculations
- MNDO quantum-chemical method simulations of reactions of methylmagnesium bromide with haloalkynes show initial coordination of magnesium to the Cβ atom of the triple bond (Ivanova et al., 2001).
Mechanistic Insights
- DFT(B3LYP) computations provide insights into the stereoselectivity of nucleophilic 1,2-addition of sulfinyl imines with methylmagnesium bromide (Hennum et al., 2014).
Safety And Hazards
Methylmagnesium bromide is highly flammable and reacts violently with water . Contact with water liberates extremely flammable gases . It may cause respiratory irritation, drowsiness, or dizziness . It is harmful if swallowed and causes severe skin burns and eye damage . It is also suspected of causing cancer .
Future Directions
properties
IUPAC Name |
magnesium;carbanide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPHGHWWQRMDIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrMg | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052496 | |
Record name | Methylmagnesium bromide | |
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Molecular Weight |
119.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline] | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl magnesium bromide | |
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Solubility |
Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons | |
Record name | METHYL MAGNESIUM BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |
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Product Name |
Methylmagnesium bromide | |
CAS RN |
75-16-1 | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl magnesium bromide | |
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Record name | Magnesium, bromomethyl- | |
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Record name | Methylmagnesium bromide | |
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Record name | Methylmagnesium bromide | |
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Record name | METHYL MAGNESIUM BROMIDE | |
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